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Compound of Interest

Compound Name: 3-Ethyl-2,3,5-trimethylheptane

Cat. No.: B14535098

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
3-Ethyl-2,3,5-trimethylheptane (CAS No. 62198-57-6). Due to the limited availability of public
experimental spectral data for this specific compound, this document focuses on predicted
spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS). The experimental methodologies outlined are based on established,
general protocols for the spectroscopic analysis of non-polar, saturated hydrocarbons and
serve as a foundational guide for researchers.

Compound Overview
Structure and Properties
3-Ethyl-2,3,5-trimethylheptane is a saturated acyclic hydrocarbon with the molecular formula

C12H26 and a molecular weight of 170.33 g/mol .[1][2][3][4] Its structure features a high degree
of branching, which influences its spectroscopic signatures.
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Property

Value

Molecular Formula

Ci2H26

IUPAC Name 3-ethyl-2,3,5-trimethylheptane
CAS Number 62198-57-6

Molecular Weight 170.33 g/mol

Appearance Predicted: Colorless liquid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Ethyl-2,3,5-

trimethylheptane. These predictions are generated based on established principles of

spectroscopy and analysis of structurally similar compounds.

IH NMR (Proton NMR) Predicted Chemical Shifts

Predicted Chemical

Protons . Multiplicity Integration
Shift (0, ppm)
CHs (C1, C2-CHs) 0.8-0.9 Doublet / Triplet 6H
CHs (C3-CHs, C5- )
09-11 Singlet / Doublet 6H
CHs)
CHs (C7) 0.8-0.9 Triplet 3H
CH: (C4, C6, Ethyl- _
1.1-15 Multiplet 6H
CH?2)
CH (C2, C5) 1.5-1.8 Multiplet 2H
CH (Ethyl-CH) 1.3-1.6 Multiplet 1H

13C NMR (Carbon NMR) Predicted Chemical Shifts
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Carbon Predicted Chemical Shift (8, ppm)
Primary (CHs) 10-25
Secondary (CH2) 25-45
Tertiary (CH) 30-50
Quaternary (C) 35-55

IR (Infrared) Spectroscopy Predicted Absorptions

Predicted Wavenumber

Functional Group Intensity
(cm™)

C-H Stretch (sp?3) 2850 - 3000 Strong

C-H Bend (CH3) 1370 - 1390 Medium

C-H Bend (CH2) 1440 - 1480 Medium

Mass Spectrometry (MS) Predicted Fragmentation

m/z Interpretation

170 Molecular lon [M]*
141 [M - C2Hs]*

127 [M - CsH7]*

113 [M - CaHo]*

57 [CaHo]* (t-butyl cation)
43 [CsH7]* (propyl cation)

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for liquid, non-polar

organic compounds like 3-Ethyl-2,3,5-trimethylheptane.
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NMR Spectroscopy (*H and 13C)

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Ethyl-2,3,5-trimethylheptane in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, CsDe) in a standard 5 mm NMR tube.
The choice of solvent can influence chemical shifts.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
o Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of
1-5 seconds.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the
lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans
(hundreds to thousands) and a longer relaxation delay may be necessary to achieve an
adequate signal-to-noise ratio.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing, and baseline correction. Chemical shifts are typically referenced to the
residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat 3-
Ethyl-2,3,5-trimethylheptane directly onto the ATR crystal (e.g., diamond or germanium).

o Sample Preparation (Transmission - Salt Plates): Place a drop of the neat liquid sample
between two salt plates (e.g., NaCl or KBr) to create a thin film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record a background spectrum of the empty spectrometer (or clean ATR
crystal). Then, record the sample spectrum. The instrument software will automatically ratio
the sample spectrum to the background spectrum to produce the final absorbance or
transmittance spectrum. A typical spectral range is 4000-400 cm~1.
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Mass Spectrometry (MS)

e Sample Introduction: For a volatile, non-polar compound like 3-Ethyl-2,3,5-
trimethylheptane, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred
method. The sample is injected into a gas chromatograph, which separates it from any
impurities before it enters the mass spectrometer.

« lonization: Electron lonization (El) is a common method for this type of compound. In El, the
sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them
to ionize and fragment.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: An electron multiplier or similar detector records the abundance of each ion at a
specific m/z, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the
relationship between the different spectroscopic techniques for the characterization of 3-Ethyl-
2,3,5-trimethylheptane.
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Sample Preparation
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Caption: General workflow for spectroscopic analysis.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b14535098?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14535098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Techni

3-Ethyl-2,3,5-trimethylheptane
// N AN IS

NMR Spectroscopy Y

(lH’ 13C)

— J // ///
\ I S~ .
\‘ ,/”’Informe}k&q‘n Obtained~~ \ ,//
y y y 3
Carbon-Hydrogen Framework Functional Groups Molecular Weight
Connectivity (C-H bonds) Fragmentation Pattern

Click to download full resolution via product page

Caption: Relationship of spectroscopic techniques for structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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